molecular formula C15H15BrN4O B279762 4-bromo-N-(1H-indol-2-ylmethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

4-bromo-N-(1H-indol-2-ylmethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B279762
M. Wt: 347.21 g/mol
InChI Key: FTTMTOKWBGXHOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(1H-indol-2-ylmethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, also known as BRD0705, is a chemical compound that has gained attention in the scientific community due to its potential use in research applications.

Mechanism of Action

4-bromo-N-(1H-indol-2-ylmethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide binds to the bromodomain of BRD4, preventing it from interacting with acetylated histones and other transcription factors. This leads to the inhibition of gene transcription, which is essential for the growth and survival of cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a potent anti-proliferative effect on cancer cells, including leukemia, lymphoma, and solid tumors. It has also been found to inhibit tumor growth in animal models of cancer. In addition, this compound has been shown to have anti-inflammatory effects, making it a potential therapeutic target for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-N-(1H-indol-2-ylmethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide in lab experiments is its selectivity for BRD4, which allows for more precise targeting of the BET protein family. However, the compound has limited solubility in water, which can make it difficult to work with in certain experiments. In addition, the potency and efficacy of this compound can vary depending on the cell type and experimental conditions.

Future Directions

There are several potential future directions for the use of 4-bromo-N-(1H-indol-2-ylmethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide in research and drug development. One area of interest is the identification of biomarkers that can predict the response of cancer cells to this compound treatment. Another potential direction is the development of combination therapies that target multiple pathways involved in cancer growth and survival. Finally, the use of this compound in clinical trials for the treatment of cancer and other diseases is an area of active research.

Synthesis Methods

The synthesis of 4-bromo-N-(1H-indol-2-ylmethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves several steps starting with the reaction of 2-(bromomethyl)indole with 3-amino-1,5-dimethyl-1H-pyrazole-4-carboxamide. The intermediate product is then reacted with acetic anhydride and triethylamine to yield the final product. The purity of the compound is determined using high-performance liquid chromatography (HPLC).

Scientific Research Applications

4-bromo-N-(1H-indol-2-ylmethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been identified as a potential therapeutic target for the treatment of cancer and other diseases. It has been found to inhibit the activity of the bromodomain and extra-terminal (BET) family of proteins, which play a critical role in the regulation of gene expression. This compound has been shown to selectively inhibit the activity of the BET protein BRD4, which is involved in the development and progression of cancer.

Properties

Molecular Formula

C15H15BrN4O

Molecular Weight

347.21 g/mol

IUPAC Name

4-bromo-N-(1H-indol-2-ylmethyl)-1,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C15H15BrN4O/c1-9-13(16)14(19-20(9)2)15(21)17-8-11-7-10-5-3-4-6-12(10)18-11/h3-7,18H,8H2,1-2H3,(H,17,21)

InChI Key

FTTMTOKWBGXHOF-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)C(=O)NCC2=CC3=CC=CC=C3N2)Br

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NCC2=CC3=CC=CC=C3N2)Br

Origin of Product

United States

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